molecular formula C29H41N5O6S B12385443 VH032-NH-CO-CH2-NHBoc

VH032-NH-CO-CH2-NHBoc

Cat. No.: B12385443
M. Wt: 587.7 g/mol
InChI Key: VTKNFMYABFTAQP-ZFGGDYGUSA-N
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Description

VH032-NH-CO-CH2-NHBoc is a compound that acts as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used to recruit VHL proteins. This compound is significant in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are used to degrade target proteins by connecting with the target protein ligand through a linker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-NH-CO-CH2-NHBoc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) group. The Boc group is introduced to protect the amine functionality during the synthesis process. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

VH032-NH-CO-CH2-NHBoc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

VH032-NH-CO-CH2-NHBoc has several scientific research applications:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Helps in studying protein-protein interactions and cellular pathways by degrading specific proteins.

    Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

VH032-NH-CO-CH2-NHBoc exerts its effects by acting as a ligand for VHL proteins. The Boc group is removed under acidic conditions, allowing the compound to connect with the target protein ligand through a linker. This forms a PROTAC molecule, which recruits the target protein to the proteasome for degradation. The molecular targets include proteins involved in various cellular pathways, and the degradation process is mediated by the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its Boc modification, which provides protection during synthesis and allows for selective deprotection under acidic conditions. This makes it a versatile intermediate for the synthesis of various PROTAC molecules .

Properties

Molecular Formula

C29H41N5O6S

Molecular Weight

587.7 g/mol

IUPAC Name

tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1

InChI Key

VTKNFMYABFTAQP-ZFGGDYGUSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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